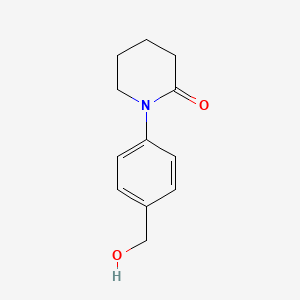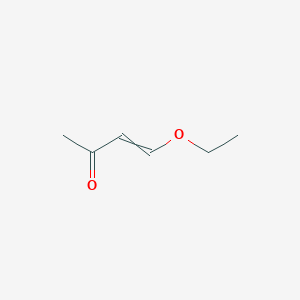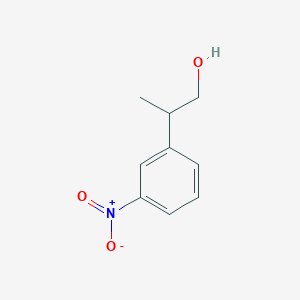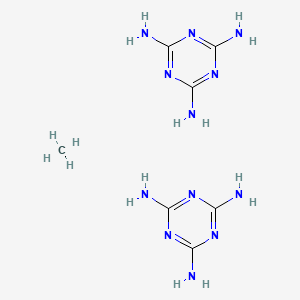
A 792611
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-792611 is a novel HIV protease inhibitor that has been under investigation for its potential therapeutic applications in treating HIV infections. This compound has shown unique properties as a functional inhibitor of the human pregnane X receptor (PXR), which differentiates it from other HIV protease inhibitors .
Preparation Methods
The synthesis of A-792611 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical research teams . Industrial production methods for A-792611 are designed to ensure high yield and purity, adhering to stringent quality control standards .
Chemical Reactions Analysis
A-792611 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .
Scientific Research Applications
A-792611 has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
A-792611 exerts its effects by inhibiting HIV protease, an enzyme crucial for the maturation of HIV particles. By binding to the active site of the enzyme, A-792611 prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature infectious viral particles . Additionally, A-792611 acts as a functional inhibitor of the human pregnane X receptor, downregulating the expression of cytochrome P450 enzymes and other drug-metabolizing enzymes .
Comparison with Similar Compounds
A-792611 is compared with other HIV protease inhibitors such as A-790742. Both compounds exhibit low nanomolar potency against wild-type HIV and have shown high oral bioavailability in animal models . A-792611 has a unique property of antagonizing the pregnane X receptor, which is not observed in other HIV protease inhibitors . This makes A-792611 a valuable compound for studying drug interactions and the regulation of drug-metabolizing enzymes.
Similar Compounds
- A-790742
- Ritonavir
- Saquinavir
- Indinavir
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific molecular targets .
Properties
Molecular Formula |
C47H60N6O6 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[[(2S,4S,5S)-5-[[(2S)-2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C47H60N6O6/c1-46(2,3)40(51-44(57)59-7)42(55)49-36(28-33-21-23-35(24-22-33)37-20-14-15-25-48-37)30-39(54)38(29-32-16-10-8-11-17-32)50-43(56)41(47(4,5)6)53-27-26-52(45(53)58)31-34-18-12-9-13-19-34/h8-25,36,38-41,54H,26-31H2,1-7H3,(H,49,55)(H,50,56)(H,51,57)/t36-,38-,39-,40+,41+/m0/s1 |
InChI Key |
KMAMPFGXPHTYPQ-KMHPXQNHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)

![4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)




![9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-](/img/structure/B8451814.png)

